8-Dechloro-9-chloro Loratadine
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Overview
Description
8-Dechloro-9-chloro Loratadine, also known as this compound, is a useful research compound. Its molecular formula is C22H23ClN2O2 and its molecular weight is 382.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Efficacy and Mechanisms
Desloratadine and Allergic Reactions
Desloratadine, closely related to Loratadine, is highlighted for its efficacy in treating allergic rhinitis and chronic idiopathic urticaria. It showcases high affinity for H1 receptors, suggesting its potential in mitigating allergic reactions through histamine receptor antagonism. This efficacy extends to reducing the release of anti-inflammatory cytokines and mediators involved in allergic responses (Dizdar, Sekerel, & Tuncer, 2008).
Antihistamines in Asthma Management
Research indicates a potential role for second- and third-generation antihistamines, including Loratadine, in treating mild and moderate asthma. This suggests that derivatives like "8-Dechloro-9-chloro Loratadine" could potentially offer benefits in asthma management by leveraging antihistaminic properties to improve symptoms and pulmonary function (Nelson, 2003).
Clinical Applications Beyond Allergy
Over-the-Counter Adaptation
The transition of Loratadine to an over-the-counter (OTC) medication underscores its safety profile and accessibility, suggesting that derivatives might also be considered for OTC status in managing allergic conditions, provided they share a similar safety and efficacy profile (Nair, 2006).
Antiallergic Properties
Loratadine's effectiveness extends beyond simple antihistamine action, suggesting potential anti-inflammatory and antiallergic applications for its derivatives. This indicates a broader therapeutic use in treating allergy symptoms and possibly other inflammatory conditions (Roman Ij & Danzig Mr, 1993).
Mechanism of Action
Target of Action
8-Dechloro-9-chloro Loratadine is a derivative of Loratadine, a second-generation antihistamine . The primary targets of Loratadine and its derivatives are the H1 histamine receptors . These receptors are found on the surface of various cells including epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells . They play a crucial role in mediating allergic reactions.
Mode of Action
This compound, like Loratadine, binds to the H1 histamine receptors, inhibiting the binding of histamine, a compound involved in local immune responses and acting as a neurotransmitter . By blocking these receptors, this compound prevents the actions of histamine, thereby alleviating symptoms of allergic reactions .
Biochemical Pathways
It is known that loratadine and its derivatives interfere with the histamine pathway by blocking h1 receptors . This prevents histamine from exerting its effects, thus interrupting the allergic response pathway.
Pharmacokinetics
Loratadine is known to undergo extensive metabolism to form active metabolites, including desloratadine These metabolites also exhibit antihistaminic properties
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Loratadine. By blocking H1 receptors, it prevents the effects of histamine, reducing symptoms such as inflammation, itching, and vasodilation associated with allergic reactions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that Loratadine, the parent compound of 8-Dechloro-9-chloro Loratadine, is metabolized by cytochrome P450 (CYP) isoforms, specifically CYP3A4 and CYP2D6 . It is plausible that this compound may interact with similar enzymes and proteins.
Metabolic Pathways
It is known that Loratadine is metabolized by CYP3A4 and CYP2D6 . It is plausible that this compound may be involved in similar metabolic pathways.
Properties
IUPAC Name |
ethyl 4-(14-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-16(10-13-25)20-19-14-18(23)8-7-15(19)5-6-17-4-3-11-24-21(17)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRWFDJXJHWGSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546060 |
Source
|
Record name | Ethyl 4-(9-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109537-11-3 |
Source
|
Record name | Ethyl 4-(9-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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